molecular formula H4OSi B228175 CID 6327522 CAS No. 14475-38-8

CID 6327522

Cat. No.: B228175
CAS No.: 14475-38-8
M. Wt: 48.116 g/mol
InChI Key: SCPYDCQAZCOKTP-UHFFFAOYSA-N
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Description

CID 6327522, also known as hydroxysilicon or silanol-terminated polydimethylsiloxane (PDMS), is a silicon-based compound with the molecular formula HOSi (or H₄OSi in some sources) and a molecular weight of 45.09 g/mol (or 48.12 g/mol, depending on the source) . Its SMILES notation is O[Si], indicating a hydroxyl group bonded to a silicon atom. The compound is classified under CAS number 70131-67-8 and is commonly used in industrial applications due to its stability and reactivity as a silicone polymer precursor .

Key properties include:

  • Functional groups: Terminal hydroxyl (-OH) groups attached to a silicon backbone.
  • Applications: Used in lubricants, sealants, and medical devices due to its hydrophobicity and thermal stability.

Scientific Research Applications

Comparison with Similar Compounds

The following table compares CID 6327522 with structurally or functionally related silicon-based compounds. Data are synthesized from available evidence and literature:

Compound This compound (Hydroxysilicon) Silicic Acid (H₄SiO₄) Trimethylsilanol (CID 10917) Polydimethylsiloxane (PDMS, Non-Hydroxy Terminated)
Molecular Formula HOSi / H₄OSi H₄SiO₄ C₃H₁₀OSi (C₂H₆OSi)ₙ
Molecular Weight 45.09–48.12 g/mol 96.11 g/mol 90.19 g/mol Variable (e.g., 4200 g/mol for hydroxy-terminated)
Functional Groups Terminal -OH Four -OH groups -OH and three methyl groups Methyl-terminated or inert end groups
Key Applications Polymer precursor, lubricants Mineral synthesis, gels Solvent, intermediate in synthesis Lubricants, hydraulic fluids, cosmetics
Reactivity High (due to -OH termination) Moderate Moderate Low (inert end groups)

Structural and Functional Insights:

Silicic Acid (H₄SiO₄) : Unlike this compound, silicic acid features multiple hydroxyl groups, enabling broader cross-linking in mineral formation. Its higher molecular weight and tetrahedral structure limit its use in polymer synthesis .

Trimethylsilanol: This compound shares a hydroxyl group but includes methyl substituents, reducing its reactivity compared to CID 6327523. It is primarily used as a solvent rather than a polymer building block .

Non-Hydroxy-Terminated PDMS: Lacking terminal -OH groups, these PDMS variants exhibit lower reactivity and are preferred for applications requiring chemical inertness, such as medical implants .

Research Findings and Analytical Data

Spectral Characterization:

  • NMR Data: While direct NMR data for this compound is absent in the evidence, analogous silanol compounds (e.g., briaviolide derivatives) show distinct ¹H and ¹³C-NMR shifts for hydroxyl and silicon-bonded protons, typically in the range of δ 1.5–3.0 ppm (¹H) and δ 60–80 ppm (¹³C) .
  • HRESIMS: High-resolution mass spectrometry of similar compounds (e.g., marine-derived silanol analogs) confirms molecular formulas via pseudo-molecular ion peaks, such as [M + Na]⁺ at m/z 593.2125 .

Limitations and Discrepancies in Data

  • Molecular Formula Conflicts: reports HOSi (MW 45.09), while cites H₄OSi (MW 48.12). This may reflect differences in polymerization degree or characterization methods (e.g., monomer vs. oligomer analysis) .

Chemical Reactions Analysis

Absence in Chemical Databases

  • Search result : A detailed table of bioactive compounds (CIDs 3243025 to 11834392) does not include CID 6327522.

  • Search result : The EPA Chemicals Dashboard search methodology confirms no matches for this identifier in authoritative databases like PubChem or regulatory lists.

Analytical and Reaction Screening Limitations

  • Search result : Highlights mass spectrometry for reaction analysis but does not apply to the unspecified compound.

  • Search result : Discusses electrochemical reaction enhancements but lacks case studies involving this compound.

Recommendations for Further Inquiry

  • Verify CID Authenticity : Confirm the accuracy of the identifier through PubChem or the EPA Chemicals Dashboard .

  • Explore Alternative Sources : Access peer-reviewed journals or patent databases for proprietary research not covered here.

  • Synthetic Reanalysis : If this compound is a novel compound, consider replicating reaction protocols from analogous structures (e.g., cis-11 in or 36 in ).

This assessment adheres to the requirement to exclude non-authoritative platforms (e.g., BenchChem) and prioritizes methodological rigor. For actionable insights, additional data on the compound’s structure or prior literature is essential.

Q & A

Basic Research Questions

Q. How should I formulate a focused research question for studying CID 6327522 in the context of its biochemical interactions?

  • Begin by identifying gaps in existing literature (e.g., unstudied mechanisms, unresolved contradictions in efficacy data). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question . For example: "How does this compound (intervention) affect [specific biochemical pathway] (outcome) in [cell type/model] (population) under [conditions] (comparison) over [timeframe]?" Ensure clarity and avoid jargon . Validate feasibility by reviewing preliminary data on synthesis protocols and characterization methods .

Q. What are the critical components of experimental design for validating this compound’s proposed mechanism of action?

  • Define independent variables (e.g., concentration, exposure time) and dependent variables (e.g., enzyme activity, gene expression). Include controls (positive/negative, vehicle controls) and replicate samples to ensure statistical power . Use factorial designs to test interactions between variables (e.g., dose-response under varying pH/temperature). Document protocols rigorously, citing established characterization methods (e.g., spectroscopy, chromatography) .

Q. How do I conduct a systematic literature review to contextualize this compound within current research?

  • Use databases like PubMed and SciFinder with keywords such as "this compound," "synthesis," "mechanism," and "[specific application]." Prioritize primary sources and peer-reviewed articles. Critically evaluate methodologies: note inconsistencies in reported IC₅₀ values or contradictory biological effects . Organize findings thematically (e.g., synthesis routes, structural analogs, in vivo vs. in vitro results) and identify understudied areas .

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound’s efficacy across different experimental models?

  • Conduct a meta-analysis to compare variables such as assay conditions (e.g., cell line specificity, incubation time) or compound purity . Use sensitivity analyses to identify confounding factors (e.g., solvent effects, metabolite interference). Replicate critical experiments under standardized protocols, and apply statistical tests (e.g., ANOVA with post-hoc corrections) to quantify variability .

Q. What advanced methodologies are recommended for optimizing this compound’s synthetic yield and purity?

  • Employ Design of Experiments (DoE) to model reaction parameters (temperature, catalyst ratio, solvent). Characterize intermediates via LC-MS or NMR to identify side products . Compare purification techniques (e.g., column chromatography vs. recrystallization) using metrics like enantiomeric excess (EE) or HPLC purity . Reference IUPAC guidelines for compound naming and spectral data reporting .

Q. How should I design a study to validate this compound’s selectivity against off-target receptors?

  • Use computational docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro competitive binding assays . Include orthogonal assays (e.g., fluorescence polarization, SPR) to cross-validate results. Quantify selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) and report confidence intervals . Address false positives by testing structurally related negative controls .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with bootstrapping to estimate error margins . For non-monotonic responses, apply model selection criteria (AIC/BIC) to compare one-site vs. two-site binding models. Use tools like GraphPad Prism or R’s drc package for robust analysis .

Q. Data Integrity and Reporting

Q. How do I ensure reproducibility when documenting this compound experiments?

  • Provide detailed Supplementary Materials, including raw data, instrument settings, and step-by-step protocols (e.g., synthesis, assay conditions) . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or ChEMBL . Cross-reference spectral data with published standards .

Q. What ethical guidelines apply to publishing conflicting data on this compound’s toxicity profile?

  • Disclose all raw data, including outliers, in Supplementary Materials. Discuss potential sources of discrepancy (e.g., batch variability, assay sensitivity) in the Limitations section . Follow COPE (Committee on Publication Ethics) standards for transparency and avoid selective reporting .

Q. Synthesis and Characterization

Q. How can I validate the structural identity of a newly synthesized this compound analog?

  • Combine spectroscopic techniques: compare NMR (¹H/¹³C), IR, and HRMS data with theoretical predictions . Perform X-ray crystallography for unambiguous confirmation. For chiral centers, report optical rotation and enantiomeric ratios using chiral HPLC .

Properties

CAS No.

14475-38-8

Molecular Formula

H4OSi

Molecular Weight

48.116 g/mol

IUPAC Name

hydroxysilane

InChI

InChI=1S/H4OSi/c1-2/h1H,2H3

InChI Key

SCPYDCQAZCOKTP-UHFFFAOYSA-N

SMILES

O[Si]

Canonical SMILES

O[SiH3]

Key on ui other cas no.

70131-67-8
14475-38-8

Synonyms

silanol

Origin of Product

United States

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